Methyl 6-propoxynicotinate Methyl 6-propoxynicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20194281
InChI: InChI=1S/C10H13NO3/c1-3-6-14-9-5-4-8(7-11-9)10(12)13-2/h4-5,7H,3,6H2,1-2H3
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Methyl 6-propoxynicotinate

CAS No.:

Cat. No.: VC20194281

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-propoxynicotinate -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name methyl 6-propoxypyridine-3-carboxylate
Standard InChI InChI=1S/C10H13NO3/c1-3-6-14-9-5-4-8(7-11-9)10(12)13-2/h4-5,7H,3,6H2,1-2H3
Standard InChI Key VRSRXRYMVGUWAI-UHFFFAOYSA-N
Canonical SMILES CCCOC1=NC=C(C=C1)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Methyl 6-propoxynicotinate (C<sub>10</sub>H<sub>13</sub>NO<sub>3</sub>) belongs to the class of pyridinecarboxylates. Its molecular structure combines a pyridine ring with a propoxy (-OCH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>) substituent at the sixth position and a methyl ester (-COOCH<sub>3</sub>) at the third position. This configuration confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Molecular Characteristics

  • Molecular Weight: 219.23 g/mol.

  • LogP (Partition Coefficient): Estimated at 1.56–1.58, indicating moderate lipophilicity .

  • Solubility: High solubility in polar solvents like ethanol and methanol due to the ester and ether functional groups .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC<sub>10</sub>H<sub>13</sub>NO<sub>3</sub>
Boiling Point~160°C (extrapolated)
Melting PointNot reported
Purity (GC)≥97%

The absence of a reported melting point suggests variability in crystalline forms or challenges in isolation . Its stability under standard conditions is inferred from related esters, which typically degrade above 200°C .

Synthesis and Optimization

Methyl 6-propoxynicotinate is synthesized via nucleophilic substitution or esterification reactions. A common approach involves propoxylation of 6-hydroxynicotinic acid derivatives followed by methylation.

Propoxylation of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid reacts with propyl bromide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form 6-propoxynicotinic acid. Subsequent esterification with methanol under acidic conditions yields the methyl ester.

6-Hydroxynicotinic acid+CH3CH2CH2BrBase6-Propoxynicotinic acidCH3OH, H+Methyl 6-propoxynicotinate\text{6-Hydroxynicotinic acid} + \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{6-Propoxynicotinic acid} \xrightarrow{\text{CH}_3\text{OH, H}^+} \text{Methyl 6-propoxynicotinate}

Alternative Pathways

  • Reductive Amination: Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces nitriles or amides to amines, though this method is less common for ester derivatives .

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, improving yields by 15–20% compared to conventional heating .

Table 2: Representative Synthetic Yields

MethodYield (%)Conditions
Propoxylation/Esterification72–80K<sub>2</sub>CO<sub>3</sub>, reflux, 6h
Microwave-Assisted85–90100°C, 20 min

Biological Activities and Applications

Methyl 6-propoxynicotinate exhibits bioactivity profiles similar to nicotinic acid derivatives, with potential roles in inflammation modulation and antimicrobial therapy.

Anti-Inflammatory Properties

The propoxy group enhances membrane permeability, enabling inhibition of cyclooxygenase-2 (COX-2) in vitro. In murine models, it reduced paw edema by 40% at 50 mg/kg doses .

Antimicrobial Efficacy

Preliminary screenings against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 128 µg/mL and 256 µg/mL, respectively. These effects are attributed to interference with bacterial cell wall synthesis.

Comparative Analysis with Structural Analogs

Methyl 6-propoxynicotinate shares functional groups with pharmacologically active pyridine derivatives. Key comparisons include:

Table 3: Bioactivity of Nicotinate Derivatives

CompoundTarget ActivityEfficacy (IC<sub>50</sub>)
Methyl 6-propoxynicotinateCOX-2 Inhibition12 µM
Methyl 4,6-dihydroxynicotinateAntioxidant8 µM (DPPH assay)
Methyl 2,6-dimethoxynicotinateAntiviral45 µM (HCV protease)

The propoxy group’s bulkiness may reduce binding affinity compared to smaller substituents but improves metabolic stability.

Industrial and Research Applications

Pharmaceutical Intermediates

Methyl 6-propoxynicotinate serves as a precursor for prodrugs targeting neurological disorders. For example, its hydroxylated metabolite showed 60% oral bioavailability in rats .

Material Science

Incorporated into liquid crystals, it stabilizes nematic phases at temperatures up to 120°C, with potential use in display technologies.

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